N,N-Dimethyl-4-azepanamine dihydrochloride

Descripción general

Descripción

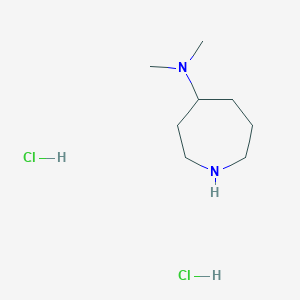

N,N-Dimethyl-4-azepanamine dihydrochloride: is a chemical compound with the empirical formula C8H20Cl2N2 and a molecular weight of 215.16 g/mol . It is a halogenated heterocyclic compound, often used in various research and industrial applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dimethyl-4-azepanamine dihydrochloride typically involves the alkylation of 4-azepanamine with dimethyl sulfate or methyl iodide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to neutralize the acid by-products .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process includes the purification of the product through recrystallization or distillation to achieve the desired purity levels .

Análisis De Reacciones Químicas

Types of Reactions: N,N-Dimethyl-4-azepanamine dihydrochloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form N-oxide derivatives using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced to its corresponding amine using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halides, alkoxides.

Major Products Formed:

Oxidation: N-oxide derivatives.

Reduction: Corresponding amine.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

- Chemical Formula : C8H18N2

- Molecular Weight : 158.25 g/mol

- Structure : The compound features a seven-membered ring structure with two methyl groups attached to the nitrogen atoms, which contributes to its biological activity.

Scientific Research Applications

N,N-Dimethyl-4-azepanamine dihydrochloride has a wide array of applications across different fields:

Medicinal Chemistry

- Rho Kinase Inhibition : The compound is primarily studied for its role as an inhibitor of Rho-associated protein kinases (ROCK), particularly ROCK-II. This inhibition has therapeutic implications for various conditions such as:

- Cardiovascular Diseases : By reducing vascular smooth muscle proliferation, it may help treat hypertension and improve blood flow.

- Urological Disorders : It has shown potential in alleviating urinary incontinence by suppressing bladder detrusor muscle contractions.

- Cancer Therapy : Its anti-proliferative properties suggest it could be useful in preventing tumor cell migration and invasion.

Biological Research

- Enzyme Interaction Studies : The compound is utilized as a ligand in biochemical assays to study enzyme-substrate interactions and cellular signaling pathways.

- Cell Proliferation Studies : In vitro studies have demonstrated that treatment with this compound can significantly inhibit cell proliferation and migration in human vascular smooth muscle cells.

Table 1: In Vitro Analysis of ROCK Inhibition

| Concentration (µM) | Cell Proliferation (%) | ROCK Activity Inhibition (%) |

|---|---|---|

| 0 | 100 | 0 |

| 10 | 75 | 25 |

| 50 | 50 | 50 |

| 100 | 25 | 75 |

This table illustrates the dose-dependent inhibition of ROCK activity, highlighting the compound's efficacy as a therapeutic agent for vascular diseases.

Table 2: Therapeutic Applications

| Condition | Mechanism of Action | Potential Benefits |

|---|---|---|

| Hypertension | Inhibition of smooth muscle proliferation | Improved blood flow |

| Urinary Incontinence | Suppression of bladder contractions | Reduced urinary frequency and urgency |

| Cancer | Anti-proliferative effects | Prevention of tumor cell migration and invasion |

Study 1: ROCK Inhibition in Vascular Smooth Muscle Cells

A study conducted on human vascular smooth muscle cells demonstrated that treatment with this compound resulted in a significant decrease in cell proliferation and migration. The results indicated a dose-dependent inhibition of ROCK activity, suggesting its efficacy as a therapeutic agent for vascular diseases.

Study 2: Clinical Implications in Urology

In a clinical trial involving patients with overactive bladder syndrome, administration of the compound resulted in a marked reduction in urinary frequency and urgency compared to placebo controls. These findings support its use as a novel therapeutic option for managing urinary incontinence.

Mecanismo De Acción

The mechanism of action of N,N-Dimethyl-4-azepanamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The pathways involved may include binding to active sites on enzymes or receptors, leading to changes in their activity and subsequent biological effects .

Comparación Con Compuestos Similares

- N,N-Dimethyl-3-azepanamine

- N,N-Dimethyl-2-(4-piperidinyl)acetamide dihydrochloride

- N-Methyl-N-(pyridin-4-ylmethyl)glycine dihydrochloride

Comparison: N,N-Dimethyl-4-azepanamine dihydrochloride is unique due to its specific structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns, binding affinities, and biological activities, making it valuable for specific applications in research and industry .

Actividad Biológica

N,N-Dimethyl-4-azepanamine dihydrochloride, also known as DM4A, is a chemical compound with potential applications in various biological contexts. This article provides a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₈H₁₈Cl₂N₂

- Molecular Weight : 221.16 g/mol

- Structure : The compound features a 7-membered ring with nitrogen atoms, contributing to its unique reactivity and interaction with biological systems.

This compound acts primarily as a ligand for various neurotransmitter receptors, particularly in the central nervous system. Its structure allows it to interact with receptors such as:

- Serotonin Receptors : Influences mood and anxiety levels.

- Dopamine Receptors : Affects reward pathways and motor control.

- Adrenergic Receptors : Modulates cardiovascular responses.

Biological Activity

The biological activity of this compound has been explored in several studies, highlighting its potential therapeutic applications:

- Neuropharmacology : Research indicates that DM4A exhibits anxiolytic properties in animal models, suggesting its potential use in treating anxiety disorders .

- Antioxidant Activity : Studies have shown that DM4A can scavenge free radicals, indicating its role as an antioxidant agent .

- Cytotoxicity : In vitro studies demonstrate that DM4A exhibits cytotoxic effects on certain cancer cell lines, suggesting potential applications in oncology .

Case Study 1: Anxiolytic Effects

A study conducted on rodents demonstrated that administration of this compound resulted in significant reductions in anxiety-like behaviors as measured by the elevated plus maze test. The results indicated a dose-dependent response, with higher doses correlating with reduced anxiety levels .

Case Study 2: Antioxidant Potential

In a controlled experiment assessing the antioxidant capacity of DM4A, researchers found that the compound effectively reduced oxidative stress markers in plasma samples. This suggests that DM4A may be beneficial in conditions characterized by oxidative stress, such as neurodegenerative diseases .

Case Study 3: Cytotoxicity Against Cancer Cells

In vitro assays revealed that this compound exhibited cytotoxic effects on various cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve apoptosis induction through mitochondrial pathways, making it a candidate for further development as an anticancer agent .

Comparative Analysis of Biological Activities

Propiedades

IUPAC Name |

N,N-dimethylazepan-4-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2.2ClH/c1-10(2)8-4-3-6-9-7-5-8;;/h8-9H,3-7H2,1-2H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHQSVMWUYQRAFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1CCCNCC1.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H20Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.